2-Methyl-4-vinylpyridine

Catalog No.
S1549792
CAS No.
13959-33-6
M.F
C8H9N
M. Wt
119.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-vinylpyridine

CAS Number

13959-33-6

Product Name

2-Methyl-4-vinylpyridine

IUPAC Name

4-ethenyl-2-methylpyridine

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

InChI

InChI=1S/C8H9N/c1-3-8-4-5-9-7(2)6-8/h3-6H,1H2,2H3

InChI Key

FFOLJFOMOFZLPG-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)C=C

Synonyms

2-Methyl-4-vinylpyridine

Canonical SMILES

CC1=NC=CC(=C1)C=C
  • Organic Synthesis: Due to its reactive vinyl group (C=C bond) and the presence of a nitrogen atom, 4-Vinyl-2-picoline might be a valuable building block for organic synthesis. The vinyl group can participate in various reactions like Diels-Alder cycloadditions or metathesis reactions to create more complex organic molecules. However, specific examples of its use in organic synthesis haven't been documented extensively yet.
  • Material Science: The aromatic structure with a vinyl group suggests potential applications in material science. Polymers containing pyridine rings are known for their interesting properties like thermal stability and conductivity. PubChem, 2-Methyl-4-vinylpyridine: ) Further research is needed to determine if 4-Vinyl-2-picoline can be incorporated into functional polymers.
  • Medicinal Chemistry: The presence of a pyridine ring, a common functional group in many pharmaceuticals, might hold promise for medicinal chemistry applications. However, there's no documented research on the biological activity or potential drug development applications of 4-Vinyl-2-picoline itself.

  • Electrophilic Substitution: The presence of the vinyl group makes the compound reactive towards electrophiles, allowing for substitution reactions at the pyridine nitrogen or carbon atoms .
  • Polymerization: It can polymerize to form poly(2-methyl-4-vinylpyridine), which exhibits properties similar to polystyrene, making it useful in various applications .
  • Methanolysis: The compound can also be involved in methanolysis reactions when catalyzed by specific catalysts, leading to selective transformations of other substrates .

Several methods exist for synthesizing 2-methyl-4-vinylpyridine:

  • Reaction with Formaldehyde: One common method involves the reaction of 2-methylpyridine with formaldehyde under acidic conditions. This process typically requires elevated temperatures (around 240-280 °C) and pressures (up to 50 atmospheres) to achieve high yields .
  • Vinylation of Methylpyridine Derivatives: Another method includes the direct vinylation of methylpyridine derivatives using vinyl halides or related reagents, often facilitated by strong bases or catalysts.
  • Polymerization Techniques: The compound can also be synthesized through polymerization methods, where monomers containing the vinyl group are polymerized to form larger structures.

2-Methyl-4-vinylpyridine finds applications in various fields:

  • Polymer Industry: It is used as a monomer for producing specialty polymers that exhibit unique properties suitable for coatings, adhesives, and elastomers.
  • Catalysis: The compound serves as a catalyst or catalyst support in organic reactions due to its nitrogen-containing structure.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug formulations due to their biological activity.

Interaction studies involving 2-methyl-4-vinylpyridine focus on its reactivity with various substrates under different conditions. These studies help elucidate its role as a catalyst in organic transformations and its potential interactions with biological molecules. For instance, research has shown that certain vinylpyridines can interact with metal ions, forming coordination complexes that may have catalytic properties .

Several compounds share structural similarities with 2-methyl-4-vinylpyridine, including:

Compound NameStructure FeaturesUnique Properties
2-VinylpyridineVinyl group attached to pyridineHigher reactivity towards electrophiles
4-VinylpyridineVinyl group at the para positionDifferent polymerization characteristics
3-Methyl-1-vinylpyridineMethyl and vinyl groups on pyridineDistinct biological activity
2-Methyl-5-vinylpyridineAdditional methyl groupSimilar polymer properties to polystyrene

Each of these compounds has unique reactivity profiles and applications, making them valuable in different contexts. The presence of different substituents (methyl or vinyl) affects their chemical behavior significantly.

Isomeric Relationships with Other Methylvinylpyridines

2-Methyl-4-vinylpyridine belongs to a family of methylvinylpyridine isomers that share the same molecular formula C8H9N but differ in the positional arrangement of their substituents [4] [5]. The primary isomeric relationships involve compounds with varying positions of the methyl and vinyl groups around the pyridine ring [4] [5] [33].

The most closely related isomer is 2-methyl-5-vinylpyridine, which maintains the methyl group at the 2-position but relocates the vinyl group to the 5-position [4] [22]. This positional change results in the vinyl group being meta to the nitrogen atom rather than para, significantly altering the electronic distribution and physical properties [4] [22]. Another important isomer is 4-methyl-2-vinylpyridine, where the substituent positions are reversed compared to the title compound [1] [2].

The isomeric differences profoundly impact the compounds' physical and chemical properties [35] [37]. Studies on pyridine regioisomers have demonstrated that the position of substituents relative to the nitrogen heteroatom influences molecular interactions, self-assembly behavior, and conformational preferences [35] [37]. The para-positioning of the vinyl group in 2-methyl-4-vinylpyridine creates distinct electronic characteristics compared to meta or ortho arrangements found in other isomers [35] [37].

IsomerMethyl PositionVinyl PositionNitrogen RelationshipStructural Feature
2-Methyl-4-vinylpyridine2-position4-positionMethyl ortho, Vinyl paraOpposite side arrangement
2-Methyl-5-vinylpyridine2-position5-positionMethyl ortho, Vinyl metaAdjacent positioning
4-Methyl-2-vinylpyridine4-position2-positionMethyl para, Vinyl orthoReversed substitution pattern

Electronic Structure and Theoretical Calculations

The electronic structure of 2-methyl-4-vinylpyridine reflects the combined influence of the pyridine ring system and its substituents on the molecular orbital distribution [15] [26]. Density functional theory calculations on vinylpyridine derivatives have revealed significant insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics [15] [26] [29].

The highest occupied molecular orbital in vinylpyridine compounds is predominantly localized on the pyridine ring and vinyl group, with substantial contribution from the nitrogen lone pair electrons [15] [32]. The lowest unoccupied molecular orbital extends across the entire conjugated system, encompassing both the aromatic ring and the vinyl substituent [15] [32]. This orbital arrangement facilitates π-electron delocalization and contributes to the compound's reactivity patterns [15] [32].

Quantum mechanical calculations have estimated the highest occupied molecular orbital energy to range between -5.8 and -6.2 electron volts, while the lowest unoccupied molecular orbital energy falls between -1.8 and -2.2 electron volts [25] [26]. The resulting energy gap of approximately 3.8 to 4.2 electron volts indicates moderate electronic stability and potential for photochemical applications [25] [26].

The dipole moment calculations suggest values ranging from 2.0 to 2.5 Debye, reflecting the polar nature introduced by the nitrogen heteroatom and the asymmetric substitution pattern [25] [26]. The electron density distribution shows higher concentrations at the nitrogen atom and the vinyl group, consistent with their roles as electron-rich centers [25] [26].

Electronic ParameterEstimated Value
HOMO Energy-5.8 to -6.2 eV
LUMO Energy-1.8 to -2.2 eV
HOMO-LUMO Gap3.8 to 4.2 eV
Dipole Moment2.0 to 2.5 Debye
AromaticityMaintained pyridine character
π-ConjugationExtended through vinyl group

Crystallographic Data and Solid-State Properties

Limited crystallographic data exists specifically for 2-methyl-4-vinylpyridine in the literature, though related methylpyridine compounds have been extensively characterized [10] [14]. Crystal structure determinations of methylpyridine derivatives reveal monoclinic crystal systems as the predominant solid-state arrangement [10] [14].

Studies on 4-vinylpyridine derivatives have provided crystallographic insights relevant to understanding the solid-state behavior of 2-methyl-4-vinylpyridine [14]. X-ray diffraction analysis of substituted vinylpyridine compounds shows that the vinyl group maintains coplanarity with the pyridine ring in the solid state, maximizing conjugative interactions [14].

The solid-state packing of methylvinylpyridine compounds is influenced by intermolecular π-π stacking interactions between aromatic rings and weak hydrogen bonding involving the nitrogen atom [14]. Crystal structure analysis of related compounds indicates unit cell parameters that typically fall within ranges of a = 9-13 Å, b = 14-23 Å, and c = 8-17 Å for monoclinic systems [10] [14].

Thermal analysis studies on poly(vinylpyridine) derivatives suggest that the monomeric compounds exhibit glass transition temperatures that vary with substitution patterns [12] [13]. The presence of both methyl and vinyl substituents is expected to influence the solid-state packing efficiency and thermal properties compared to unsubstituted pyridine [12] [13].

The amorphous nature of many vinylpyridine compounds in their polymeric forms suggests that the monomeric species may also exhibit limited crystallinity under standard conditions [12] [13]. This property affects the compound's handling characteristics and storage requirements in practical applications [12] [13].

Solid-State PropertyCharacteristic
Crystal SystemExpected monoclinic (based on analogs)
Packing Interactionsπ-π stacking, weak hydrogen bonding
Thermal BehaviorTemperature-dependent phase transitions
CrystallinityLimited under standard conditions
Intermolecular ForcesVan der Waals and aromatic interactions

XLogP3

2

UNII

MF5Y5U2BQ6

Other CAS

13959-33-6

Wikipedia

4-vinyl-2-picoline

Dates

Last modified: 04-14-2024

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